(4-azidophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-azidophenyl)methanamine is an organic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol This compound is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
The synthesis of (4-azidophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzylamine.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Azidation: The resulting 4-aminobenzylamine is then treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently reacted with sodium azide to yield this compound
Analyse Chemischer Reaktionen
(4-azidophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium on carbon, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-azidophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of (4-azidophenyl)methanamine involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property makes it valuable in bioconjugation and material science applications. The azide group is highly reactive and can form covalent bonds with alkyne groups in the presence of a copper catalyst, leading to the formation of 1,2,3-triazoles .
Vergleich Mit ähnlichen Verbindungen
(4-azidophenyl)methanamine can be compared with other azide-containing compounds, such as:
4-Azidobenzoic Acid: Similar to this compound, this compound contains an azide group attached to a benzene ring but has a carboxylic acid group instead of a methanamine group.
4-Azidophenol: This compound has an azide group attached to a benzene ring with a hydroxyl group, making it different in terms of reactivity and applications.
4-Azidobenzyl Alcohol: Contains an azide group attached to a benzene ring with a hydroxyl group on the benzyl carbon, differing in its chemical behavior and uses
The uniqueness of this compound lies in its combination of the azide group with a methanamine group, providing distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61194-04-5 |
---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
(4-azidophenyl)methanamine |
InChI |
InChI=1S/C7H8N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5,8H2 |
InChI-Schlüssel |
CUXOCZPLRPRXNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1CN)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.